1,9-Octadecanediol, (R)-
Description
Overview of Long-Chain Diols and their Stereoisomers in Contemporary Chemical Science
Long-chain diols (LCDs) are a class of lipids characterized by a linear alkyl chain with two hydroxyl groups. pnas.org They are found in various natural environments, particularly in marine and lacustrine sediments, where their distribution patterns are used as proxies for paleoenvironmental reconstructions, such as sea surface temperature. pnas.orgresearchgate.net Common examples found in nature include C28 to C32 diols with hydroxyl groups at positions 1,13-, 1,14-, or 1,15-. pnas.orgcopernicus.org
Beyond their role in geochemistry, LCDs are significant in materials science. As bifunctional monomers, they are crucial for the synthesis of polymers like polyesters and polyurethanes. researchgate.netacs.orgresearcher.liferesearchgate.net The length of the carbon chain and the position of the hydroxyl groups influence the physical properties of the resulting polymers, such as their thermal stability and biodegradability. acs.orgresearcher.life
The presence of one or more chiral centers in the carbon chain gives rise to stereoisomerism. uou.ac.in Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. msu.edu Molecules with a single chiral center, like (R)-1,9-Octadecanediol, exist as a pair of enantiomers (R and S forms), which are non-superimposable mirror images of each other. aocs.org Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. aocs.org This distinction is critical in many biological and chemical systems where stereochemistry dictates molecular recognition and reactivity.
Significance of Specific Chiral Diols in Advanced Organic Synthesis
Chiral diols are highly valuable compounds in modern organic chemistry, serving multiple roles in the construction of complex, enantiomerically pure molecules. alfachemic.comacs.org Their importance spans the fields of medicine, agriculture, and functional materials. alfachemic.com
Key applications of chiral diols include:
Chiral Building Blocks: They serve as crucial starting materials or intermediates in the synthesis of a wide array of natural products and biologically active molecules, particularly pharmaceuticals and agrochemicals. acs.orgresearchgate.net
Chiral Ligands and Catalysts: Chiral diols can be complexed with metals to form chiral catalysts or used directly as organocatalysts. alfachemic.comnih.gov These catalysts create a chiral environment that directs the stereochemical outcome of reactions, enabling asymmetric synthesis. alfachemic.comnih.gov This is essential for producing a single desired enantiomer of a target molecule.
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to a substrate to guide a stereoselective reaction, after which it is removed. Chiral diols and their derivatives are frequently used for this purpose. acs.orgresearchgate.net
The synthesis of specific chiral diols with high enantiomeric purity is a significant area of research. acs.org Common strategies to achieve this include the asymmetric reduction of diketones, the ring-opening of epoxides, and the dihydroxylation of olefins using chiral catalysts. alfachemic.comresearchgate.net
General Methods for Synthesizing Chiral Diols
| Synthesis Method | Description | Reference |
|---|---|---|
| Enantioselective Reduction | Reduction of a diketone or hydroxyketone using a chiral catalyst (e.g., oxazaborolidine complexes) to produce a diol with a specific stereochemistry. | alfachemic.comacs.org |
| Chiral Resolution | Separation of a racemic mixture of diols by reacting them with a chiral resolving agent to form diastereomers, which can be separated chromatographically or by crystallization. | alfachemic.com |
| Olefin Epoxidation and Ring-Opening | Asymmetric epoxidation of an olefin followed by a regioselective ring-opening reaction to install the hydroxyl groups. | alfachemic.comresearchgate.net |
| Asymmetric Dihydroxylation | The direct conversion of an alkene to a chiral diol using reagents like osmium tetroxide in the presence of a chiral ligand. | researchgate.net |
| Biosynthesis | The use of enzymes (e.g., dioxygenases, reductases) or whole microbial cells as biocatalysts to convert a substrate into a single-configuration chiral diol. | alfachemic.com |
Current Research Landscape and Emerging Directions for (R)-1,9-Octadecanediol
Research specifically focusing on (R)-1,9-Octadecanediol highlights its utility as a substrate in selective chemical transformations and as a monomer for novel polymers.
A notable area of investigation is the selective oxidation of its secondary alcohol group. Studies have shown that using methyl hypochlorite (B82951) in an acid-buffered medium can convert 1,9(R)-octadecanediol into 1-hydroxy-9-octadecanone with high selectivity (98%). researchgate.netwur.nlresearchgate.net This reaction demonstrates a cost-effective method for selectively modifying the secondary alcohol while leaving the primary alcohol function intact, providing a pathway to other valuable bifunctional long-chain molecules. wur.nl
Reported Reaction of (R)-1,9-Octadecanediol
| Reactant | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| 1,9(R)-octadecanediol | Methyl hypochlorite (from trichloroisocyanuric acid in methanol), acid buffer | 1-hydroxy-9-octadecanone | 98% | researchgate.netwur.nl |
The characterization and analysis of chiral diols like (R)-1,9-Octadecanediol are essential for verifying their purity and structure. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly with chiral stationary phases, are powerful techniques for separating enantiomers and determining enantiomeric excess. aocs.orgacs.orgchromatographyonline.comgcms.cz Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are used to elucidate the chemical structure. acs.orgpetsd.org
Analytical Techniques for Chiral Diol Characterization
| Technique | Purpose | Reference |
|---|---|---|
| Chiral Gas Chromatography (GC) | Separation and quantification of volatile enantiomers to determine enantiomeric purity. | chromatographyonline.comgcms.cz |
| Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) | Resolution of enantiomers, often after derivatization, for purity analysis. SFC is noted for its ability to resolve complex mixtures of regio- and stereoisomers. | aocs.orgacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the molecule. Chiral derivatizing or solvating agents can be used to determine enantiomeric purity. | acs.orgresearchgate.net |
| Mass Spectrometry (MS) | Determination of molecular weight and structural information through fragmentation patterns, often coupled with a chromatographic technique (e.g., GC-MS). | copernicus.orgacs.org |
Emerging research directions for (R)-1,9-Octadecanediol and similar long-chain chiral diols are focused on sustainable chemistry and advanced materials. There is growing interest in synthesizing these diols from renewable feedstocks, such as oleic acid derived from plant oils, to produce bio-based polymers. researchgate.netacs.org The incorporation of rigid, chiral structures like (R)-1,9-Octadecanediol into polymer backbones is being explored to create materials with tailored properties, such as high thermal stability and specific degradability profiles. acs.org Future work will likely involve developing new catalytic systems for the efficient and stereoselective synthesis of (R)-1,9-Octadecanediol and expanding its application as a platform chemical for novel functional materials and complex organic molecules.
Properties
CAS No. |
173029-06-6 |
|---|---|
Molecular Formula |
C18H38O2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(9R)-octadecane-1,9-diol |
InChI |
InChI=1S/C18H38O2/c1-2-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19/h18-20H,2-17H2,1H3/t18-/m1/s1 |
InChI Key |
GUQPPNZGDSQJGT-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CCCCCCCCO)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1,9 Octadecanediol
Enantioselective Chemical Synthesis Pathways
The creation of the specific (R) configuration at the C-9 position of 1,9-octadecanediol necessitates sophisticated synthetic approaches that can control stereochemistry. Chemoenzymatic methods, asymmetric catalysis, and stereocontrolled total synthesis are among the leading strategies to achieve this.
Chemoenzymatic Approaches for Chiral Diol Production
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This approach is particularly effective for producing chiral molecules like (R)-1,9-Octadecanediol. Enzymes, operating under mild conditions, can offer exceptional regio- and stereoselectivity, which is often challenging to achieve with traditional chemical methods alone. mdpi.comnih.govnih.gov
For the synthesis of chiral diols, lipases are commonly employed for kinetic resolution. For instance, the enzymatic acetylation of a racemic mixture of 1,9-octadecanediol using a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acetylated enantiomer from the unreacted one. Lipase B from Candida antarctica (CAL-B) is a well-known biocatalyst for such resolutions. mdpi.commdpi.com The efficiency of these resolutions is often high, yielding products with excellent enantiomeric excess. benthamopenarchives.com
Another chemoenzymatic strategy involves the use of oxidoreductases. For example, a 3-ketodihydrosphingosine reductase can catalyze the reduction of a ketone precursor to a specific alcohol enantiomer. genecards.org While not directly applied to 1,9-octadecanediol in the provided context, this principle can be extended to the synthesis of chiral diols by reducing a diketone or a keto-alcohol precursor.
The following table summarizes the application of enzymes in the synthesis of chiral compounds, which is relevant to the production of (R)-1,9-Octadecanediol.
| Enzyme Class | Reaction Type | Selectivity | Potential Application for (R)-1,9-Octadecanediol |
| Lipases | Kinetic Resolution (Acylation/Esterification) | Enantioselective | Resolution of racemic 1,9-octadecanediol |
| Oxidoreductases | Asymmetric Reduction | Enantioselective | Reduction of 1-hydroxy-9-oxooctadecane to (R)-1,9-octadecanediol |
| Hydrolases | Hydrolysis | Enantioselective | Hydrolysis of a racemic ester of 1,9-octadecanediol |
Asymmetric Catalysis in the Preparation of 1,9-Octadecanediol, (R)-
Asymmetric catalysis utilizes chiral catalysts to create a stereogenic center with a preference for one enantiomer. nih.gov This field has provided powerful tools for the synthesis of enantiomerically pure compounds. researchgate.net
One of the most important strategies in asymmetric catalysis is the differentiation of enantiotopic faces of a prochiral functional group, such as a double bond. nih.gov For the synthesis of (R)-1,9-Octadecanediol, this could involve the asymmetric hydrogenation or dihydroxylation of an unsaturated precursor. For instance, the Sharpless asymmetric dihydroxylation could be applied to an alkene like 1,9-octadecadiene to introduce two hydroxyl groups with specific stereochemistry. Subsequent chemical modifications would then be necessary to obtain the final 1,9-diol structure.
Another approach is the asymmetric ring opening of epoxides. nih.gov An epoxide derived from an olefin can undergo regioselective ring-opening with a nucleophile in the presence of a chiral catalyst to yield a chiral diol. The use of chiral ligands, such as salen complexes, can facilitate high enantioselectivity in these reactions. nih.gov
The table below outlines some asymmetric catalytic reactions that could be adapted for the synthesis of (R)-1,9-Octadecanediol.
| Asymmetric Reaction | Catalyst Type | Precursor Type | Key Advantage |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Unsaturated ketone or alkene | High enantioselectivity and atom economy. nih.gov |
| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands (e.g., AD-mix) | Alkene | Creates vicinal diols with high enantiomeric excess. nih.gov |
| Asymmetric Epoxidation | Titanium tartrate complexes (Sharpless) | Allylic alcohol | Produces chiral epoxides as versatile intermediates. nih.gov |
| Asymmetric Ring Opening | Chiral (salen)Cr(III) complexes | meso-Epoxide | Desymmetrization of prochiral substrates. nih.gov |
Stereocontrolled Total Synthesis Strategies for Enantiopure Long-Chain Diols
The total synthesis of complex molecules containing multiple stereocenters, such as long-chain polyols, presents significant challenges, especially when the stereocenters are remote from one another. nih.gov Strategies for stereocontrolled total synthesis often rely on iterative processes or the coupling of chiral building blocks. nih.govacs.org
One innovative strategy involves the iterative homologation of boronic esters. nih.govacs.orgresearchgate.net This method allows for the controlled construction of a carbon chain with precise placement of hydroxyl groups with desired stereochemistry. By using enantiopure building blocks and stereoselective reactions, it is possible to build up the carbon backbone of a long-chain diol like (R)-1,9-Octadecanediol with full control over the stereocenter.
Another powerful approach is the use of aldol (B89426) reactions, which form carbon-carbon bonds while creating new stereocenters. nih.gov By carefully choosing the reactants and reaction conditions, a high degree of diastereoselectivity can be achieved. The synthesis of complex natural products like epothilone (B1246373) B has been accomplished using highly diastereoselective aldol additions to assemble the carbon skeleton with all the necessary stereogenic centers. nih.gov
The following table summarizes key strategies in stereocontrolled total synthesis applicable to long-chain diols.
| Synthetic Strategy | Key Reaction | Control Element | Applicability to Long-Chain Diols |
| Iterative Boronic Ester Homologation | Carbon chain extension using boronic esters | Chiral reagents and catalysts | Precise construction of 1,5-polyol motifs. nih.govacs.orgresearchgate.net |
| Aldol Addition | Carbon-carbon bond formation | Chiral auxiliaries or catalysts | Creation of syn- and anti-1,3-diol units. acs.org |
| Olefin Metathesis | Carbon-carbon double bond formation | Catalyst selection | Coupling of smaller fragments to build the long chain. |
| Chelate-Controlled Grignard Addition | Nucleophilic addition to carbonyls | Lewis acidic metal chelation | High diastereoselectivity in the formation of secondary alcohols. nih.gov |
Derivatization and Targeted Functionalization Reactions of 1,9-Octadecanediol, (R)-
Once the chiral diol is synthesized, further modifications may be required for specific applications. Regioselective and stereoselective functionalization of the two hydroxyl groups is a key challenge due to their similar reactivity. rsc.org
Regioselective and Stereoselective Oxidation of Hydroxyl Groups in Chiral Diols (e.g., conversion of 1,9(R)-octadecanediol to 1-hydroxy-9-octadecanone)
The selective oxidation of one hydroxyl group in a diol is a valuable transformation. In the case of a primary-secondary diol like 1,9(R)-octadecanediol, it is often desirable to selectively oxidize the secondary alcohol to a ketone, leaving the primary alcohol intact.
A convenient and low-cost method for this transformation involves the use of methyl hypochlorite (B82951) generated in situ from chlorine or trichloroisocyanuric acid in methanol. wur.nlresearchgate.netresearchgate.net In an acidic buffered medium, this reagent acts as a "positive chlorine" source and can achieve high selectivity for the oxidation of the secondary alcohol. For example, 1,9(R)-octadecanediol has been converted to 1-hydroxy-9-octadecanone with 98% selectivity using this method. wur.nlresearchgate.netresearchgate.net
Organocatalysis also offers promising routes for the selective oxidation of diols. rsc.org For instance, boronic acid catalysts have been shown to facilitate the selective oxidation of 1,2-diols to α-hydroxy ketones. rsc.org While this specific example pertains to vicinal diols, the principles of using catalysts to differentiate between hydroxyl groups based on their steric and electronic environments can be applied to long-chain diols as well. The use of TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) and its derivatives in conjunction with a co-oxidant is another widely used method for the selective oxidation of alcohols. researchgate.net
The table below details a specific method for the selective oxidation of 1,9(R)-octadecanediol.
| Reagent System | Product | Selectivity | Reference |
| Methyl hypochlorite in acidic buffered methanol | 1-hydroxy-9-octadecanone | 98% | wur.nlresearchgate.netresearchgate.net |
Controlled Esterification and Etherification of 1,9-Octadecanediol, (R)-
The selective protection or functionalization of one hydroxyl group in a diol through esterification or etherification is a common synthetic challenge. Organocatalysis has emerged as a powerful tool for achieving regioselectivity in these reactions under mild conditions. rsc.org
For example, chiral 1,2-diamine catalysts derived from (S)-proline have been used for the enantioselective benzoylation of meso-diols. rsc.org The regioselectivity in such reactions is often governed by the steric and electronic properties of the catalyst, which can be rationally designed.
Enzymatic methods are also highly effective for regioselective and stereoselective acylation. mdpi.comresearchgate.net Lipases, for instance, can discriminate between the primary and secondary hydroxyl groups of a diol, or between the two enantiotopic hydroxyl groups in a meso-diol, to selectively form an ester. The choice of enzyme and reaction conditions can be tailored to achieve the desired mono-acylated product. mdpi.combenthamopenarchives.com
The following table summarizes approaches for the controlled functionalization of diols.
| Reaction | Method | Key Feature | Potential Outcome for 1,9(R)-Octadecanediol |
| Esterification | Organocatalysis (e.g., chiral diamines) | Regioselective acylation | Monoester at either the primary or secondary alcohol. rsc.org |
| Esterification | Enzymatic (e.g., Lipase) | High regio- and enantioselectivity | Selective formation of 1-O-acyl or 9-O-acyl derivative. mdpi.com |
| Etherification | Chemical (e.g., Williamson ether synthesis with protecting groups) | Stepwise functionalization | Formation of monoethers after selective protection. |
Novel Precursor Identification and Sustainable Synthetic Routes for (R)-1,9-Octadecanediol
Exploration of Bio-Based Feedstocks for Long-Chain Diol Synthesis
The increasing demand for sustainable chemical production has driven research into the use of renewable resources for synthesizing valuable compounds like (R)-1,9-Octadecanediol. ieabioenergy.commdpi.com Bio-based feedstocks, such as vegetable oils and their derivatives (e.g., free fatty acids), are attractive starting materials for the production of long-chain diols. mdpi.commdpi.com These resources are renewable and can be transformed into diols through various chemical and biological methods. mdpi.com
Oleic acid, a monounsaturated fatty acid abundant in many vegetable oils, is a key precursor. researchgate.nettiiips.com A multi-step process involving the epoxidation of oleic acid, followed by ring-opening and reduction, has been demonstrated to yield a long-chain diol. researchgate.net Specifically, 9-ethoxy-1,10-octadecanediol was synthesized from palm oil-derived oleic acid. researchgate.net Another approach involves the microbial conversion of fatty acids. mdpi.com For example, the biosynthesis of α,ω-diols from free fatty acids has been achieved using engineered E. coli containing a CYP153A monooxygenase, a carboxylic acid reductase, and endogenous aldehyde reductases. mdpi.comresearchgate.net
Lignocellulosic biomass, the most abundant and inexpensive renewable source, also presents a viable feedstock. mdpi.com It can be processed through liquefaction and oxypropylation to produce bio-polyols. mdpi.com Furthermore, biorefinery systems are being developed to efficiently process various biomass types into a range of bio-based products, including intermediates for chemical synthesis. ieabioenergy.com
Table 2: Bio-Based Feedstocks for Long-Chain Diol Production
| Feedstock | Key Precursor | Conversion Pathway | Resulting Diol Type |
| Vegetable Oils (e.g., Palm Oil) | Oleic Acid | Epoxidation, ring-opening, reduction | Substituted long-chain diol researchgate.net |
| Free Fatty Acids | C8-C16 Fatty Acids | Microbial conversion (engineered E. coli) | α,ω-diols mdpi.comresearchgate.net |
| Lignocellulosic Biomass | Cellulose (B213188), Hemicellulose, Lignin | Liquefaction, oxypropylation | Bio-polyols mdpi.com |
Development of Green Chemistry Approaches for its Production
Green chemistry principles are increasingly being applied to the synthesis of long-chain diols to minimize environmental impact and enhance sustainability. nih.gov This involves the use of renewable starting materials, environmentally benign solvents, and catalytic processes to improve efficiency and reduce waste. mdpi.com
One of the core tenets of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are central to achieving this goal. For instance, chemoenzymatic methods, which combine chemical synthesis with enzymatic transformations, can offer high selectivity and yield under mild reaction conditions, thereby reducing the need for protecting groups and minimizing waste.
The use of safer solvents is another key aspect. acs.org Research is ongoing to replace hazardous organic solvents with greener alternatives like water or supercritical carbon dioxide (scCO₂). nih.govmdpi.com scCO₂ is particularly attractive due to its non-toxic, non-flammable, and readily available nature. mdpi.com
Furthermore, the development of sustainable production systems emphasizes the conservation of energy and materials, as well as effective waste management. diva-portal.org This holistic approach considers the entire lifecycle of the product, from the sourcing of raw materials to the final disposal or recycling. mdpi.com The integration of biorefineries, which convert biomass into a variety of products, is a promising strategy for establishing a bio-based economy and reducing our reliance on fossil fuels. ieabioenergy.comclimate-kic.org
Stereochemical Investigations and Chiral Recognition of R 1,9 Octadecanediol
Analytical Techniques for Stereoisomeric Purity and Enantiomeric Excess Determination
Ensuring the enantiomeric purity of a chiral compound is a critical step in both its synthesis and application. The enantiomeric excess (e.e.) is a measure of this purity, and several sophisticated analytical techniques are employed for its determination. For long-chain diols such as (R)-1,9-Octadecanediol, these methods often involve either direct separation of the enantiomers on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent to form diastereomers. diva-portal.orghumanjournals.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for resolving enantiomers. diva-portal.orgmdpi.com
Direct Chiral HPLC/GC: This is often the most straightforward approach, where the racemic mixture is passed through a column containing a chiral stationary phase. diva-portal.orghumanjournals.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. diva-portal.org For long-chain diols, derivatized cyclodextrin-based columns, such as Astec CHIRALDEX® and Supelco® DEX™, are particularly effective in GC separations. These columns can separate a wide variety of compounds, including underivatized alcohols and diols. The choice of the appropriate chiral column can sometimes be a process of trial and error, as no universal rules for phase selection exist. acs.orgu-tokyo.ac.jp
Indirect Chiral HPLC/GC: This method involves converting the enantiomeric diols into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). diva-portal.orghumanjournals.comacs.org These resulting diastereomers have different physical properties and can be separated on a standard achiral column. humanjournals.comacs.orgnih.gov Reagents like Mosher's acid (3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid) or chiral bidentate silyl (B83357) reagents have been used for this purpose with other aliphatic diols. acs.org However, the flexibility of long-chain diols can sometimes make this separation challenging. acs.org
| Technique | Principle | Common Stationary/Derivatizing Agents | Advantages | Challenges |
|---|---|---|---|---|
| Direct Chiral GC | Differential interaction with a Chiral Stationary Phase (CSP) | Derivatized Cyclodextrins (e.g., Astec CHIRALDEX®, Supelco® DEX™) | Direct separation without derivatization, high resolution. diva-portal.org | Finding the optimal CSP can be empirical. acs.orgu-tokyo.ac.jp |
| Indirect Chiral GC | Formation of diastereomers with a Chiral Derivatizing Agent (CDA) | Chiral bidentate silyl reagents, Mosher's acid. acs.org | Uses standard achiral columns. acs.org | Incomplete derivatization can lead to errors; flexibility of long-chain diols can hinder separation. acs.org |
| Direct Chiral HPLC | Separation on a Chiral Stationary Phase (CSP) | Pirkle-type, derivatized cellulose (B213188), macrocyclic antibiotics. humanjournals.comcsfarmacie.cz | Versatile for non-volatile compounds, can be used for preparative scale. humanjournals.com | Columns can be expensive. u-tokyo.ac.jp |
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity. nih.govresearchgate.net
NMR with Chiral Derivatizing Agents (CDAs): Similar to the indirect chromatographic method, the diol is reacted with a CDA. The resulting diastereomers will exhibit distinct signals (different chemical shifts) in the NMR spectrum, allowing for the quantification of each enantiomer. researchgate.netrsc.orgrsc.org Chiral boric acids are particularly effective CDAs for diols as they readily form stable cyclic esters, often resulting in large and easily distinguishable chemical shift differences. rsc.orgrsc.org
NMR with Chiral Solvating Agents (CSAs) or Shift Reagents: In this approach, a chiral agent is added to the sample, which forms transient, weak diastereomeric complexes with the enantiomers. nih.govresearchgate.net This interaction can induce chemical shift differences between the enantiomers' signals. nih.gov Lanthanide-based chiral shift reagents were historically common, but newer systems, like the boronic acid-based Bull-James assembly, offer a more economical alternative. nih.gov
A notable protocol involves using an achiral diboronic acid which reacts with the chiral diol to form a mixture of diastereomeric boronate esters. acs.orgnih.gov The ratio of these diastereomers, easily measured by ¹H NMR, accurately reflects the enantiomeric purity of the diol. acs.orgnih.gov
Other Methods: Fluorescence-based assays have been developed as a high-throughput method for determining the e.e. of chiral diols. nih.gov These methods rely on the formation of fluorescent diastereomeric complexes that exhibit differential fluorescence, allowing for rapid and sensitive quantification. nih.gov
Computational and Mechanistic Studies on the Influence of (R)-Configuration on Reactivity
While specific computational and mechanistic studies focused solely on (R)-1,9-Octadecanediol are not extensively documented in readily available literature, the principles governing the influence of a chiral center on the reactivity of a long-chain diol can be inferred from studies on related molecules. The (R)-configuration at the C-9 position introduces a defined three-dimensional structure that can significantly influence the molecule's reactivity in several ways.
Stereoelectronic Effects: The spatial orientation of the hydroxyl groups, dictated by the (R)-chiral center, affects their accessibility and reactivity. Computational models can predict the most stable conformations of the molecule, revealing which hydroxyl group is more or less sterically hindered. This steric hindrance plays a crucial role in reactions involving these groups, such as esterification, etherification, or oxidation. For instance, in an enzymatic reaction, the enzyme's active site may preferentially bind to the less hindered hydroxyl group, leading to regioselectivity.
Transition State Stabilization: In asymmetric reactions where (R)-1,9-Octadecanediol might act as a chiral ligand or auxiliary, its specific stereochemistry is critical for directing the outcome of the reaction. Computational modeling of the reaction's transition state can elucidate how the (R)-configuration stabilizes one transition state over the other. This stabilization arises from minimizing steric clashes and maximizing favorable electronic interactions between the substrate, the reagent, and the chiral diol, thereby leading to the preferential formation of one enantiomer of the product.
Chiral Recognition Mechanisms in Biocatalytic Systems Interacting with Related Diols
Biocatalytic systems, particularly enzymes like lipases, are renowned for their ability to distinguish between enantiomers, a phenomenon known as enantioselectivity. nih.gov This chiral recognition is fundamental to many biotechnological applications, including the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. While specific studies on the interaction of (R)-1,9-Octadecanediol with enzymes are not prominent, the mechanisms can be understood from research on other chiral alcohols and diols.
The primary mechanism for chiral recognition by an enzyme is the three-point attachment model. For an enzyme to differentiate between two enantiomers, its active site must interact with the substrate at a minimum of three distinct points. In the case of a lipase (B570770) acting on a chiral diol, these interactions could involve:
A catalytic site: The active site serine residue forms a covalent bond with the substrate's acyl group (if the diol is being acylated) or one of its hydroxyl groups.
A binding pocket for the alkyl chain: A hydrophobic pocket in the enzyme accommodates the long alkyl chain of the diol.
A specific pocket for substituents around the chiral center: The enzyme possesses pockets of different sizes or polarities that can distinguish between the different groups attached to the chiral carbon.
For a lipase like Candida antarctica lipase B (CALB), a widely used biocatalyst, the active site is a chiral environment. When resolving a racemic diol through acylation, one enantiomer will fit more perfectly into the active site than the other. This "better fit" results in a lower activation energy for the reaction, meaning the enzyme acylates one enantiomer much faster than the other. diva-portal.org For example, the fast-reacting enantiomer might position its hydroxyl group optimally for attack by the catalytic serine, while the slow-reacting enantiomer may experience steric hindrance that prevents this ideal orientation.
This difference in reaction rates allows for kinetic resolution. The reaction is stopped at approximately 50% conversion, at which point the reaction mixture will be enriched in the acylated form of the faster-reacting enantiomer and the unreacted, slower-reacting enantiomer. This principle is widely applied to produce chiral alcohols and their esters with high enantiomeric purity. The effectiveness of this resolution is quantified by the enantiomeric ratio (E-value).
| Factor | Description | Impact on Selectivity |
|---|---|---|
| Enzyme Active Site Topology | The 3D structure of the enzyme's binding pocket. | Determines which enantiomer fits better, based on steric and electronic complementarity (Three-Point Attachment Model). |
| Substrate Structure | The size and nature of substituents around the chiral center of the diol. | Larger differences between substituents generally lead to higher enantioselectivity. |
| Reaction Medium | The solvent used for the biocatalytic reaction. | Can influence enzyme conformation and flexibility, thereby affecting substrate binding and selectivity. |
| Acyl Donor (in transesterification) | The nature of the acyl group being transferred to the diol. | Bulky or specific acyl donors can enhance the differences in interaction between the enantiomers and the active site. |
Biological Relevance and Metabolic Studies in Non Human Organisms
Microbial Biotransformation Pathways Involving Related Octadecanediols
Microorganisms are capable of transforming long-chain alkanes and fatty acids into various oxygenated products, including diols. actpac.eu The biotransformation of C14-C18 alkanes into long-chain diols and diacids is a key area of research for producing bio-based polyesters. actpac.eu While direct microbial transformation of a substrate to (R)-1,9-Octadecanediol is not extensively documented, the enzymatic machinery for such conversions exists in various microbes.
Microbial synthesis of medium- to long-chain α,ω-diols (C8–C16) has been achieved using engineered Escherichia coli. mdpi.com These processes often involve cytochrome P450 monooxygenases, which can hydroxylate fatty acids at the terminal (ω) position, followed by the reduction of the carboxylic acid group to an alcohol. mdpi.com For instance, ω-hydroxy fatty acids can be converted to their corresponding α,ω-diols. mdpi.com The conversion rates for substrates like 1,8-octanediol (B150283) and 1,10-decanediol (B1670011) have been reported to be as high as 69% and 75%, respectively, in certain engineered strains. mdpi.com
The general pathway for microbial production of α,ω-diols from fatty acids involves:
ω-Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl group at the terminal methyl group of a fatty acid.
Reduction: A carboxylic acid reductase (CAR) in conjunction with endogenous aldehyde reductases converts the carboxylic acid group to a primary alcohol. mdpi.compnas.org
While these studies primarily focus on α,ω-diols, the existence of enzymes that can introduce hydroxyl groups at various positions on a long aliphatic chain suggests that pathways for producing vicinal or other positional diols like 1,9-octadecanediol are plausible. Microorganisms such as Candida yeast species are known to produce α,ω-diols from alkanes. mdpi.com Furthermore, bacteria from genera like Bacillus, Pseudomonas, and Rhodococcus have been screened for the oxidative functionalization of fatty acids. mdpi.com
Table 1: Microbial Biotransformation of Long-Chain Alkanes and Fatty Acids to Diols
| Organism/System | Substrate | Key Enzymes | Product(s) | Reference |
|---|---|---|---|---|
| Engineered E. coli | C14-C18 Alkanes | Monooxygenases | C14-C18 Diols and Diacids | actpac.eu |
| Engineered E. coli | C8–C16 ω-Hydroxy Fatty Acids | Carboxylic Acid Reductase, Aldehyde Reductases | C8–C16 α,ω-Diols | mdpi.com |
| Candida sp. | Alkanes | Cytochrome P450s | α,ω-Diols | mdpi.com |
Role as a Metabolite or Precursor in Non-Human Biological Systems
Long-chain diols are integral components of various biological structures and signaling pathways in a range of non-human organisms, from microalgae to plants and marine sponges.
In Microalgae: Certain classes of microalgae, particularly from the class Eustigmatophyceae, are known producers of long-chain alkyl diols. open.ac.uknih.gov Species of Nannochloropsis produce C30-32 alkyl diols and unsaturated alcohols. open.ac.ukresearchgate.net These compounds are thought to be involved in the formation of the resistant outer cell wall of these algae. nih.gov The biosynthetic pathways are believed to involve the elongation and subsequent hydroxylation of C14-C18 fatty acids. researchgate.net While 1,9-octadecanediol has not been specifically identified as a major component, the presence of various positional diols in these organisms suggests a diverse enzymatic capability for hydroxylation. The Long chain Diol Index (LDI), which is based on the distribution of 1,13- and 1,15-diols, is even used as a paleotemperature proxy, highlighting the widespread occurrence of these lipids in marine environments. nih.gov
In Plants: In terrestrial plants, long-chain diols are components of cutin and suberin, which are protective biopolyesters found in the cuticle of aerial plant parts and the roots, respectively. bioone.orgnih.gov Cutin is primarily composed of C16 and C18 hydroxy and epoxy-hydroxy fatty acids. frontiersin.orgnsf.gov The C18 monomers can be substituted at mid-chain with two vicinal hydroxyl groups, forming a 9,10-diol. frontiersin.org The biosynthesis of these monomers involves cytochrome P450-dependent hydroxylation and, in some cases, hydration of an epoxide by an epoxide hydrolase. bioone.org Suberin also contains C18-C22 diols as part of its aliphatic domain. nsf.gov
In Marine Invertebrates: Marine sponges of the genus Petrosia have been found to contain a variety of secondary metabolites, including long-chain fatty acid derivatives. researchgate.net Analysis of the sponge Petrosia testudinaria revealed the presence of diol degradation products of 9,10-epoxyoctadecanoic acid. researchgate.net This indicates the in-vivo oxidation of oleic acid to an epoxide, followed by hydrolysis to a diol, a common metabolic pathway for unsaturated fatty acids.
Table 2: Occurrence of Related Long-Chain Diols in Non-Human Biological Systems
| Organism | Compound Class/Example | Biological Context | Reference |
|---|---|---|---|
| Nannochloropsis spp. (Microalgae) | C30-C32 Alkyl Diols | Cell wall components | open.ac.ukresearchgate.net |
| Eustigmatophyceae (Microalgae) | C28-C32 1,13- and 1,15-Diols | Temperature-dependent lipid composition (LDI proxy) | nih.gov |
| Various Plants | C18 9,10-Diol (from 18-hydroxyoleic acid) | Monomer of cutin biopolyester | frontiersin.org |
| Various Plants | C18-C22 Diols | Component of suberin | nsf.gov |
| Petrosia testudinaria (Marine Sponge) | Diol degradation products of 9,10-epoxyoctadecanoic acid | Secondary metabolites | researchgate.net |
Enzymatic Transformations of 1,9-Octadecanediol, (R)- within Biological Matrices
The enzymatic transformations of (R)-1,9-Octadecanediol would likely involve enzymes that act on long-chain alcohols and diols. These transformations can include oxidation, esterification, and glycosylation.
Oxidation: Alcohol dehydrogenases (ADHs) and oxidases are capable of oxidizing the hydroxyl groups of long-chain diols. In microbial systems, the oxidation of diols can lead to the formation of hydroxy acids, keto acids, and dicarboxylic acids. For example, the biotransformation of oleic acid in Micrococcus luteus involves the formation of 10-hydroxystearic acid and its subsequent oxidation to 10-ketostearic acid, demonstrating the presence of active ADHs for long-chain hydroxy fatty acids. mdpi.com Similar enzymes could act on 1,9-octadecanediol, potentially oxidizing one or both hydroxyl groups. Cytochrome P450 enzymes, which are widespread in animals, plants, and microorganisms, are also key players in the hydroxylation and oxidation of aliphatic chains. nsf.govd-nb.info
Esterification and Hydrolysis: Lipases and esterases are enzymes that catalyze the formation and hydrolysis of ester bonds. Long-chain diols like 1,9-octadecanediol can be enzymatically esterified with fatty acids to form wax esters or incorporated into polyesters. Conversely, lipases are used in the depolymerization of long-chain aliphatic polyesters, where they hydrolyze the ester bonds to release the constituent diol and diacid monomers. acs.orgchinesechemsoc.org The rate of enzymatic hydrolysis can be influenced by the chain length of the diol monomer. acs.org
Other Transformations: In plants, long-chain alcohols and diols can be further modified by glycosylation to form glycolipids. While not directly documented for 1,9-octadecanediol, this represents a plausible metabolic fate in plant tissues.
The enzymatic machinery present in various organisms for lipid and fatty acid metabolism provides a framework for the potential transformations of (R)-1,9-Octadecanediol. These transformations are crucial for the synthesis and degradation of structural biopolymers, energy storage, and chemical signaling.
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Mass Spectrometry for Isomeric and Stereoisomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique that provides highly accurate mass measurements, often to within four or more decimal places, enabling the determination of a compound's elemental formula. researchgate.netspectralworks.com While standard mass spectrometry can identify 1,9-octadecanediol by its molecular weight, HRMS offers a much higher degree of confidence by narrowing down the possible molecular formulas to a very limited number, or even a single one. researchgate.net
However, differentiating between isomers (compounds with the same formula but different structures) and particularly stereoisomers (isomers with the same connectivity but different spatial arrangements) requires more than just accurate mass. Enantiomers, such as (R)- and (S)-1,9-Octadecanediol, have identical mass spectra. Therefore, differentiation relies on coupling HRMS with other techniques:
Tandem Mass Spectrometry (MS/MS): In this approach, ions of the parent molecule are selected and fragmented. The resulting fragmentation patterns can sometimes differ between structural isomers. For stereoisomers, derivatization with a chiral reagent can create diastereomers, which may then exhibit distinct fragmentation patterns upon MS/MS analysis, allowing for their differentiation.
Chromatographic Coupling: When coupled with chiral chromatography (discussed in section 5.3), HRMS can detect and accurately identify the mass of each enantiomer as it elutes from the column at a different time. This combination confirms the molecular formula of each separated enantiomer with high certainty. nih.gov
Ion Mobility-Mass Spectrometry: This technique separates ions based on their size, shape, and charge. Diastereomeric derivatives of (R)-1,9-Octadecanediol could potentially be separated by ion mobility due to differences in their three-dimensional structure, providing another layer of analytical specificity before mass analysis.
HRMS is particularly vital in lipidomics, where it is used to identify and quantify lipids, including long-chain diols, within complex biological mixtures. nih.gov The high resolution is essential for separating the signal of the target analyte from a dense background of other matrix components. researchgate.net
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation and Chiral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like (R)-1,9-Octadecanediol. jchps.comemerypharma.comslideshare.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment, connectivity, and relative number of protons and carbon atoms in the molecule, confirming the 1,9-diol structure on the 18-carbon octadecane (B175841) backbone. emerypharma.comnumberanalytics.com
The primary challenge with NMR is that it cannot directly distinguish between enantiomers in a standard (achiral) solvent, as their spectra are identical. scispace.com To perform chiral analysis and confirm the (R)- configuration, specialized NMR techniques are employed:
Chiral Derivatizing Agents (CDAs): The diol is reacted with an enantiomerically pure CDA, such as Mosher's acid (3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid) or 2-naphthylmethoxyacetic acid, to form a mixture of diastereomers. acs.orgnih.gov These diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum. nih.gov By integrating the well-resolved signals, the enantiomeric purity of the original diol can be determined. nih.gov A three-component system using 2-formylphenylboronic acid and an enantiopure amine has also been developed for the derivatization and analysis of diols. nih.gov
Chiral Solvating Agents (CSAs): An enantiomerically pure CSA is added to the NMR sample of the diol. kaist.ac.krgoogle.com The CSA forms transient, weak diastereomeric complexes with each enantiomer of the diol, creating a chiral environment that causes the signals for the two enantiomers to appear at different chemical shifts. nih.gov This method is advantageous as it is non-destructive and does not require chemical modification of the analyte.
The table below illustrates hypothetical data from a chiral NMR experiment, showing how the signal for a specific proton (e.g., H1) in a diol might split upon interaction with a chiral agent, allowing for quantification.
| Enantiomer | Chemical Shift (δ) without Chiral Agent (ppm) | Chemical Shift (δ) with Chiral Agent (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| (R)-1,9-Octadecanediol | 3.64 (multiplet) | 3.68 (multiplet) | 0.04 |
| (S)-1,9-Octadecanediol | 3.64 (multiplet) | 3.64 (multiplet) | - |
| Data is illustrative and not from actual experimental results. |
Advanced Chromatographic Separations for Enantiomeric Resolution of Diols
Chromatography is the definitive method for separating the enantiomers of a chiral compound, a process known as enantiomeric or chiral resolution. aocs.org For long-chain diols like 1,9-octadecanediol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. acs.orgresearchgate.net
The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This can be accomplished in two main ways:
Chiral Stationary Phases (CSPs): This is the most popular and effective approach. csfarmacie.cznih.gov The column used for chromatography contains a stationary phase that is itself chiral. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and robustness. csfarmacie.czphenomenex.comnih.gov As the racemic mixture of 1,9-octadecanediol passes through the column, one enantiomer will interact more strongly with the CSP and be retained longer, resulting in separation. phenomenex.com Immobilized CSPs are particularly stable and allow for the use of a wider range of solvents, increasing the chances of achieving a successful separation. phenomenex.com
Chiral Derivatization: The diol enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. acs.orgaocs.org These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase. nih.gov After separation, the derivatives can be converted back to the original enantiomers if needed.
Supercritical Fluid Chromatography (SFC) is another powerful technique that often provides faster and more efficient separations than HPLC for certain compounds and can be used with chiral stationary phases. researchgate.net
The following table summarizes typical parameters in a chiral HPLC method development for diol separation.
| Parameter | Description | Typical Values/Options |
| Technique | The chromatographic method used. | HPLC, SFC |
| Stationary Phase | The type of chiral column. | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak IC) |
| Mobile Phase | The solvent system that carries the analyte. | Normal Phase (e.g., Hexane/Ethanol), Reversed Phase (e.g., Acetonitrile/Water), Supercritical CO₂ (for SFC) |
| Detector | The method of detecting the compound post-separation. | UV-Vis, Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) |
| This table represents common options for method development. |
Integrated Omics Approaches (e.g., Metabolomics, Lipidomics) in Studies Involving Related Diols
Integrated omics refers to the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites) from a sample to gain a holistic, systems-level understanding of a biological state. frontiersin.orgnih.govresearchgate.netnih.gov Metabolomics and lipidomics, which are sub-fields of omics, focus on the global analysis of all metabolites and lipids, respectively, within a cell, tissue, or organism. waters.comnih.gov
These approaches are powerful for hypothesis generation, allowing researchers to discover previously unknown or uncharacterized metabolites that change in response to a particular stimulus or disease state. nih.gov Instead of studying (R)-1,9-Octadecanediol in isolation, lipidomics allows for its investigation within the context of the entire lipidome—the complete lipid profile of a biological system. nih.gov
The typical workflow for a metabolomics or lipidomics study involves:
Sample Preparation: Extraction of small molecules from a biological sample (e.g., plasma, tissue). nih.gov
Instrumental Analysis: The complex mixture of extracted molecules is analyzed, typically using LC-MS or GC-MS. lcms.czresearchgate.net HRMS is often employed for its ability to accurately identify compounds in these complex mixtures. nih.gov
Data Processing and Analysis: Sophisticated software and statistical tools are used to process the vast amount of data, identify patterns, and pinpoint metabolites that are significantly different between sample groups. waters.comnih.gov
In studies involving related diols, such as the dihydroxy-eicosatetraenoic acids (DHETs), lipidomics can reveal how their levels change in response to physiological challenges like exercise. nih.gov This provides insights into the potential biological roles of these diols, for example, in processes like vasodilation. nih.gov By applying these integrated approaches, researchers can move beyond simple characterization to understand the functional relevance of (R)-1,9-Octadecanediol and related compounds in complex biological networks. nih.gov
Applications and Functional Materials Research Incorporating R 1,9 Octadecanediol
Development of High-Performance Polymeric Materials Utilizing Chiral Diols
The use of chiral diols as monomers is a key strategy for developing advanced polymeric materials with unique properties. The incorporation of a chiral center, such as the one in (R)-1,9-Octadecanediol, into a polymer backbone can introduce specific stereochemistry, influencing the material's macroscopic properties, including thermal behavior, degradability, and molecular recognition capabilities. researchgate.netacs.org
(R)-1,9-Octadecanediol is utilized as a monomer in the synthesis of polymers like polyurethanes and polyesters. The long C18 carbon chain imparts flexibility and hydrophobicity, similar to polyethylene (B3416737), while the strategically placed hydroxyl and chiral centers provide functionality that is not present in simple hydrocarbon polymers.
Research on structurally similar long-chain diols, such as 1,18-octadecanediol (B156470), has demonstrated the synthesis of high molecular weight polyesters and polycarbonates that exhibit polyethylene-like mechanical and thermal properties. chinesechemsoc.org A significant advantage of these materials is their susceptibility to chemical recycling. For instance, polyesters and polycarbonates based on 1,18-octadecanediol can be efficiently depolymerized back to their diol monomers via methanolysis under relatively mild conditions, enabling a closed-loop recycling process. chinesechemsoc.orgmdpi.com Similarly, polyurethanes prepared from aliphatic diols with 4 to 18 carbon atoms are a well-established class of materials. google.coml-i.co.uk
The specific (R) configuration and the 1,9-substitution pattern of (R)-1,9-Octadecanediol are expected to yield polymers with distinct characteristics compared to those made from symmetric or achiral diols. The asymmetry of the diol can disrupt polymer chain packing, potentially lowering crystallinity and altering mechanical properties. The chirality introduces optical activity and can create chiral environments within the polymer matrix, making these materials candidates for applications in chiral separations or as sensors. Furthermore, studies on polyesters with varied monomer chain lengths show that the structure of the diol significantly impacts enzymatic depolymerization rates, a crucial factor in designing biodegradable materials. nih.gov
| Property | Anticipated Influence of (R)-1,9-Octadecanediol | Rationale |
|---|---|---|
| Chirality/Optical Activity | The polymer will be optically active. | Incorporation of the (R)-enantiomer introduces a fixed stereocenter into the polymer backbone. |
| Crystallinity | Potentially lower crystallinity compared to polymers from symmetric diols (e.g., 1,18-octadecanediol). | The asymmetric 1,9-diol structure can disrupt regular chain packing. |
| Biodegradability | Amenable to enzymatic degradation, with rates influenced by the diol structure. | Long-chain aliphatic polyesters are known to be biodegradable. The specific structure of the diol monomer is a key determinant of hydrolysis rates. nih.gov |
| Chemical Recyclability | Polyesters and polycarbonates would be depolymerizable. | Ester and carbonate linkages serve as cleavable points for chemolysis (e.g., methanolysis). chinesechemsoc.org |
| Thermal Properties | The long alkyl chain contributes to a relatively high melting temperature (Tm) for an aliphatic polymer. | Long methylene (B1212753) sequences provide polyethylene-like characteristics. chinesechemsoc.org |
Synthesis of Specialty Chemicals and Chemical Intermediates from 1,9-Octadecanediol, (R)-
The enantiomerically pure nature of (R)-1,9-Octadecanediol makes it a valuable chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical and specialty materials sectors. The "chiral pool" approach in synthesis utilizes readily available, enantiopure compounds like (R)-1,9-Octadecanediol as starting materials to impart chirality to a target molecule, avoiding the need for asymmetric synthesis or costly resolution steps later in the sequence. ub.edusoton.ac.uk
Its structure, featuring a primary and a secondary alcohol at defined positions along a long alkyl chain, allows for selective chemical transformations. For example, the two hydroxyl groups can be differentiated based on their reactivity, enabling stepwise functionalization to create more complex intermediates. The hydroxyl groups can undergo reactions such as oxidation to form carbonyl compounds, or substitution to introduce other functional groups.
One potential application is in the synthesis of chiral lactones. The stereoselective oxidation of diols is a known method for producing optically active lactones, which are important intermediates in the synthesis of natural products and pharmaceuticals. mdpi.comnih.gov The oxidation of (R)-1,9-Octadecanediol would lead to a chiral macrocyclic lactone, a structural motif present in various bioactive molecules.
Furthermore, (R)-1,9-Octadecanediol is a precursor for specialty surfactants and emulsifiers. Surfactants are amphiphilic molecules, containing both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. The diol functionality of (R)-1,9-Octadecanediol can be chemically modified to create a polar head group, while the C18 alkyl chain serves as the nonpolar tail. The chirality of the molecule could lead to surfactants that form unique self-assembled structures or exhibit specific interactions with other chiral molecules at interfaces.
| Derivative Class | Synthetic Transformation | Potential Application |
|---|---|---|
| Chiral Lactones | Intramolecular oxidation/lactonization. | Intermediates for natural product synthesis, chiral synthons. |
| Chiral Diamines | Conversion of hydroxyl groups to amino groups. | Chiral ligands for asymmetric catalysis, building blocks for polyamides. |
| Functionalized Surfactants | Esterification or etherification of hydroxyl groups with polar moieties (e.g., sulfates, phosphates, polyethylene glycol). | Specialty emulsifiers, components for structured delivery systems. |
| Liquid Crystal Components | Attachment of rigid mesogenic groups to one or both hydroxyl functions. | Chiral dopants or components for ferroelectric liquid crystal mixtures. whiterose.ac.uknih.gov |
Exploration in Biomimetic and Bio-Inspired Chemical Systems
Biomimetic chemistry seeks to create artificial systems that mimic the structure and function of biological entities. mdpi.com The self-assembly of molecules is a fundamental principle in biology, responsible for the formation of complex structures like cell membranes. nih.gov Long-chain amphiphilic molecules, such as phospholipids (B1166683) and fatty acids, are the primary building blocks of these structures in nature.
(R)-1,9-Octadecanediol shares key structural features with natural lipids: it is an amphiphile with a polar diol head group and a long, nonpolar hydrocarbon tail. This makes it a compelling candidate for the bottom-up construction of bio-inspired materials. Its ability to self-assemble at interfaces, such as the air-water interface or on solid substrates, could be harnessed to create ordered monolayers or more complex patterned surfaces. diva-portal.org
A significant area of exploration is the use of such synthetic amphiphiles to create model lipid bilayers, vesicles, or liposomes. plos.orglu.se These artificial membrane systems are crucial tools for studying the physical chemistry of biological membranes, understanding protein-lipid interactions, and developing drug delivery vehicles. frontiersin.orgnih.gov The defined structure of (R)-1,9-Octadecanediol, in contrast to the often heterogeneous mixtures of natural lipids, could allow for the creation of model membranes with highly controlled and reproducible properties.
Crucially, the chirality of (R)-1,9-Octadecanediol is expected to play a directing role in its self-assembly. In nature, the homochirality of biological molecules (e.g., L-amino acids) is fundamental to the formation of hierarchical and functional structures, from the alpha-helix of proteins to complex biomineralized materials. frontiersin.orgrsc.org It is hypothesized that the (R)-stereocenter in (R)-1,9-Octadecanediol could induce a specific packing arrangement or curvature in the resulting aggregates, leading to the formation of chiral superstructures such as twisted ribbons or helical tubules, a phenomenon observed with other chiral amphiphiles.
| Biomimetic System | Potential Role of (R)-1,9-Octadecanediol | Scientific Value |
|---|---|---|
| Self-Assembled Monolayers | Forms ordered films at air-water or solid-liquid interfaces. | Studying 2D molecular packing, creating functionalized surfaces. |
| Artificial Membranes (Vesicles/Liposomes) | Acts as a synthetic lipid analogue to form bilayer membranes. | Creating robust model systems to study membrane biophysics or for use as drug delivery carriers. |
| Chiral Supramolecular Structures | The (R)-stereocenter directs the self-assembly into non-centrosymmetric, chiral aggregates. | Investigating the transfer of chirality from the molecular to the macroscopic scale; creating materials with unique optical properties. |
| Organogels | Forms fibrous networks that immobilize organic solvents. | Developing new soft materials for applications in sensing or controlled release. |
Emerging Research Frontiers and Future Perspectives
Computational Modeling and Simulation of (R)-1,9-Octadecanediol Interactions and Transformations
Computational modeling offers a powerful lens to investigate the behavior of (R)-1,9-Octadecanediol at the molecular level, predicting its interactions and chemical transformations without the need for extensive laboratory work. nih.gov Techniques such as molecular dynamics (MD) and quantum chemistry are central to this emerging frontier.
Molecular Dynamics (MD) Simulations: MD simulations can model the movement and interaction of (R)-1,9-Octadecanediol with other molecules, such as proteins or lipid membranes, over time. This approach is invaluable for predicting how the molecule's specific three-dimensional structure and chirality influence its binding affinity and orientation within a biological target, such as an enzyme's active site. sciopen.com By simulating the molecule in an explicit solvent environment, researchers can gain insights into its conformational flexibility and how it might partition between aqueous and lipid phases. nih.gov
Quantum Chemical Calculations: Quantum chemistry methods, like Density Functional Theory (DFT), are used to investigate the electronic structure of (R)-1,9-Octadecanediol. researchgate.net These calculations can predict its reactivity, spectroscopic properties, and the energy barriers of potential chemical transformations, such as oxidation of its hydroxyl groups. nih.gov This is crucial for designing new synthetic routes or understanding its metabolic fate. For instance, quantum methods can help trace reaction paths to predict reactants or elucidate reaction mechanisms, offering a theoretical foundation for practical synthesis. researchgate.net
The synergy of these computational tools allows for a multi-scale understanding, from electronic behavior to complex intermolecular interactions, which is essential for guiding future research into the applications of (R)-1,9-Octadecanediol.
Table 1: Potential Applications of Computational Modeling for (R)-1,9-Octadecanediol
| Computational Technique | Potential Application for (R)-1,9-Octadecanediol | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinity to protein targets (e.g., enzymes, receptors). | Identification of potential biological targets; understanding structure-activity relationships. |
| Molecular Dynamics (MD) | Simulating behavior in biological membranes; studying interactions with solvents and proteins. | Elucidation of membrane permeability; analysis of conformational stability and intermolecular forces. |
| Quantum Chemistry (e.g., DFT) | Calculating reaction energies and transition states for oxidation or esterification. | Prediction of chemical reactivity; design of synthetic pathways; interpretation of spectroscopic data. |
| QSAR/QSPR Modeling | Correlating molecular structure with physical or biological properties. | Prediction of properties like lipophilicity and potential biological activity based on structural features. |
Development of Novel Biocatalytic Systems for Highly Efficient (R)-1,9-Octadecanediol Conversion
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, presents a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like (R)-1,9-Octadecanediol. frontiersin.orgnih.gov The development of novel biocatalytic systems is a key frontier for the efficient and sustainable production of this and other long-chain diols.
The synthesis of chiral diols can be achieved with remarkable stereo- and regioselectivity using various enzyme classes. nih.gov Key enzyme families applicable to (R)-1,9-Octadecanediol include:
Cytochrome P450 Monooxygenases (CYPs): These enzymes are known for their ability to hydroxylate non-activated C-H bonds. researchgate.net Engineered CYP systems, particularly from the CYP153A family, have been successfully used for the terminal and sub-terminal hydroxylation of long-chain alkanes and fatty acids to produce α,ω-diols. mdpi.comeuropa.eu
Alcohol Dehydrogenases (ADHs) and Reductases: These enzymes are crucial for the stereoselective reduction of diketones or hydroxy-ketones to produce chiral diols. For instance, the continuous biocatalytic synthesis of (R)-2-octanol has been demonstrated using an alcohol dehydrogenase, showcasing the potential for producing specific enantiomers. rsc.org
Lipases: Lipases can be used for the kinetic resolution of racemic diols or their esters through enantioselective esterification or hydrolysis, a common strategy for obtaining enantiopure alcohols. beilstein-journals.org
A significant advance in this field is the use of whole-cell biocatalysts . nih.gov Using entire microorganisms (like bacteria or yeast) eliminates the need for costly enzyme purification and facilitates the regeneration of essential cofactors (e.g., NADH/NADPH). frontiersin.org Recombinant E. coli or other robust microbial hosts can be engineered to express specific enzyme cascades capable of converting renewable feedstocks, such as fatty acids from plant oils, into valuable long-chain diols. mdpi.commdpi.com Research is focused on overcoming challenges like low product yields and narrow substrate ranges through protein engineering and process optimization to make these microbial factories industrially viable. mdpi.com
Table 2: Relevant Enzyme Classes for (R)-1,9-Octadecanediol Synthesis/Conversion
| Enzyme Class | Reaction Type | Relevance to (R)-1,9-Octadecanediol |
|---|---|---|
| Cytochrome P450s | C-H Hydroxylation | Synthesis from long-chain alkanes or fatty acids (e.g., oleic acid). researchgate.netmdpi.com |
| Alcohol Dehydrogenases | Carbonyl Reduction | Stereoselective synthesis from a corresponding diketone or hydroxy-ketone precursor. rsc.org |
| Lipases | Enantioselective Esterification/Hydrolysis | Resolution of a racemic mixture of 1,9-octadecanediol to isolate the (R)-enantiomer. beilstein-journals.org |
| Baeyer-Villiger Monooxygenases | Oxidation | Potential involvement in cascade reactions converting precursors into ester intermediates. mdpi.com |
Integrated Systems Biology Approaches to Elucidate Comprehensive Biological Roles
The precise biological roles of (R)-1,9-Octadecanediol are largely unknown. Integrated systems biology, which combines high-throughput "omics" technologies with computational analysis, offers a path to uncover its function within a complex biological system. nih.gov This approach moves beyond studying single components to analyzing the interactions of many molecules to understand emergent properties. nih.gov
Lipidomics is a cornerstone of this approach. As a branch of metabolomics, lipidomics aims to quantify the complete set of lipids (the lipidome) in a cell, tissue, or organism. High-resolution mass spectrometry-based techniques can detect and quantify hundreds to thousands of lipid species, including long-chain diols. oatext.com By applying lipidomic analysis to biological samples under different conditions (e.g., disease states or environmental stress), researchers can identify correlations between the abundance of (R)-1,9-Octadecanediol and specific physiological or pathological states. nih.gov For instance, long-chain alkyl diols are known to be produced by certain algae, and their distribution in marine sediments is used as a proxy for past sea surface temperatures, indicating their link to biological responses to environmental conditions. copernicus.orgnioz.nl
Integrating lipidomics data with other omics, such as genomics and transcriptomics , can provide a more complete picture. For example, if the levels of (R)-1,9-Octadecanediol change in response to a stimulus, transcriptomics can reveal which genes are simultaneously up- or down-regulated. This could point to the metabolic pathways responsible for its synthesis or degradation, or the signaling pathways it may influence. oup.com Computational tools can then be used to construct metabolic network models to simulate and predict the flow of metabolites, helping to formalize hypotheses about the molecule's function that can be tested experimentally. nih.govplos.org Such approaches have been used to identify novel lipid metabolites and elucidate their metabolic pathways in various contexts, from microbial metabolism to human disease. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
